molecular formula C16H35O3P B15175325 (2-Ethylhexyl) hydrogen octylphosphonate CAS No. 93920-07-1

(2-Ethylhexyl) hydrogen octylphosphonate

Cat. No.: B15175325
CAS No.: 93920-07-1
M. Wt: 306.42 g/mol
InChI Key: KYYFFXSFMAVEDS-UHFFFAOYSA-N
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Description

(2-Ethylhexyl) hydrogen octylphosphonate is an organophosphorus compound with the molecular formula C16H35O3P. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylhexyl) hydrogen octylphosphonate typically involves the esterification of octylphosphonic acid with 2-ethylhexanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts to accelerate the reaction and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylhexyl) hydrogen octylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethylhexyl) hydrogen octylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethylhexyl) hydrogen octylphosphonate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound also affects cellular pathways by modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Octylphosphonic acid
  • 2-Ethylhexyl phosphonic acid
  • Di(2-ethylhexyl) phosphonate

Uniqueness

(2-Ethylhexyl) hydrogen octylphosphonate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers better solubility, stability, and versatility in various applications .

Properties

CAS No.

93920-07-1

Molecular Formula

C16H35O3P

Molecular Weight

306.42 g/mol

IUPAC Name

2-ethylhexoxy(octyl)phosphinic acid

InChI

InChI=1S/C16H35O3P/c1-4-7-9-10-11-12-14-20(17,18)19-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3,(H,17,18)

InChI Key

KYYFFXSFMAVEDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP(=O)(O)OCC(CC)CCCC

Origin of Product

United States

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